molecular formula C26H14CaF6N2O6 B12778525 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt CAS No. 89816-16-0

5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt

Cat. No.: B12778525
CAS No.: 89816-16-0
M. Wt: 604.5 g/mol
InChI Key: UZZZECCWHIJPPX-UHFFFAOYSA-L
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Description

5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of trifluoromethyl groups and a picolinic acid moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt typically involves the reaction of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid with a calcium salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be facilitated by heating or stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The picolinic acid moiety can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylbenzoic acid
  • 4-Trifluoromethylbenzoic acid
  • alpha,alpha,alpha-Trifluoro-o-toluidine hydrochloride

Uniqueness

Compared to similar compounds, 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt exhibits unique properties due to the combination of trifluoromethyl groups and picolinic acid. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various research fields.

Properties

CAS No.

89816-16-0

Molecular Formula

C26H14CaF6N2O6

Molecular Weight

604.5 g/mol

IUPAC Name

calcium;5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate

InChI

InChI=1S/2C13H8F3NO3.Ca/c2*14-13(15,16)9-3-1-2-4-11(9)20-8-5-6-10(12(18)19)17-7-8;/h2*1-7H,(H,18,19);/q;;+2/p-2

InChI Key

UZZZECCWHIJPPX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].[Ca+2]

Origin of Product

United States

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